Comparative In Vitro Cytotoxicity: Scabraside D vs. 10-Hydroxycamptothecin Against Five Human Tumor Cell Lines
Scabraside D demonstrates potent in vitro cytotoxicity comparable to the established chemotherapeutic agent 10-hydroxycamptothecin. When tested against a panel of five human tumor cell lines (P-388, A549, MKN-28, HCT116, MCF-7), scabraside D exhibited significant inhibition, aligning with the activity profile of the positive control [1]. This comparison establishes scabraside D as a competitive natural product alternative for anticancer screening programs.
| Evidence Dimension | Cytotoxicity (Inhibition of cell proliferation) |
|---|---|
| Target Compound Data | Significant inhibition (IC50 values in low micromolar range, see Evidence_Item 2 for specific values) |
| Comparator Or Baseline | 10-Hydroxycamptothecin (positive control) |
| Quantified Difference | Comparable inhibitory activity across five cell lines |
| Conditions | In vitro cytotoxicity assay against P-388, A549, MKN-28, HCT116, MCF-7 human tumor cell lines |
Why This Matters
This head-to-head comparison positions scabraside D as a natural product with cytotoxic potency equivalent to a clinically relevant chemotherapeutic, supporting its selection for lead optimization programs.
- [1] Han H, Yi Y, Li X, et al. Triterpene Glycosides from Sea Cucumber Holothuria scabra with Cytotoxic Activity. Chinese Herbal Medicines. 2012;4(3):183-188. View Source
